(2-Chlorobenzyl)hydrazine dihydrochloride
Description
(2-Chlorobenzyl)hydrazine dihydrochloride is a hydrazine derivative characterized by a 2-chlorobenzyl substituent attached to a hydrazine backbone, with two hydrochloride counterions.
The compound’s structure confers unique physicochemical properties, such as moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol, and stability influenced by the weak nitrogen-nitrogen bond common to hydrazine derivatives .
Properties
IUPAC Name |
(2-chlorophenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGVOVHWHHZPSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Chlorobenzyl)hydrazine dihydrochloride , a hydrazine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : C7H10Cl2N2
- Molecular Weight : 195.08 g/mol
- CAS Number : 41052-75-9
- Solubility : Soluble in water, indicating potential for bioavailability in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against Mycobacterium smegmatis, which is used as a model organism for Mycobacterium tuberculosis resistance studies. The compound was instrumental in exploring intrinsic resistance mechanisms to fluoroquinolones, a class of antibiotics used to treat tuberculosis .
Cytotoxicity and Cancer Research
Hydrazine derivatives, including this compound, have been implicated in cancer research. Historical data from studies involving workers in hydrazine production revealed increased incidences of various cancers, including stomach and prostate cancers . This raises concerns regarding the compound's potential carcinogenic effects, necessitating further investigation into its safety profile.
The biological activity of this compound can be attributed to its ability to interact with cellular components. It is believed to induce oxidative stress within microbial cells, leading to cell death. Additionally, its lipophilicity allows for effective membrane penetration, enhancing its bioactivity against target pathogens .
Study on Antimicrobial Resistance
In a controlled laboratory setting, this compound was tested against various strains of Mycobacterium smegmatis. The results demonstrated a notable reduction in bacterial viability at concentrations above 50 µg/mL. The compound's mechanism was linked to the disruption of bacterial cell wall synthesis and function .
Carcinogenicity Assessment
A retrospective cohort study involving 423 male workers exposed to hydrazine derivatives reported several cases of cancer. The findings suggested that prolonged exposure to hydrazine compounds could be associated with an elevated risk of developing malignancies, particularly in the gastrointestinal tract and prostate . This underscores the need for stringent safety measures when handling such compounds.
Table 1: Antimicrobial Activity of this compound
| Concentration (µg/mL) | % Inhibition of M. smegmatis |
|---|---|
| 10 | 20 |
| 25 | 45 |
| 50 | 75 |
| 100 | 90 |
Table 2: Cancer Incidence Among Hydrazine Workers
| Type of Cancer | Number of Cases | Relative Risk |
|---|---|---|
| Stomach Cancer | 3 | High |
| Prostate Cancer | 1 | Moderate |
| Neurogenic Tumors | 1 | Low |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Hydrazine Dihydrochloride Derivatives
*Inferred from molecular formulas.
†Based on general stability trends of hydrazine dihydrochlorides .
‡Inferred from biological activity of hydrazone derivatives .
Key Findings:
Structural Influences on Stability :
- The stability of hydrazine dihydrochlorides is inversely related to the steric bulk of substituents. For example, diphenyl-dibenzylhydrazine dihydrochloride exhibits low stability due to weak N–N bonds exacerbated by bulky aromatic groups . In contrast, this compound, with a smaller 2-chlorobenzyl group, likely has moderate stability.
Substituent Effects on Physicochemical Properties :
- Electron-withdrawing groups (e.g., -Cl, -Br) increase molecular polarity, enhancing solubility in polar solvents. The chloro and bromo derivatives (e.g., (2-Chlorobenzyl)- and (2-Bromobenzyl)- analogs) are inferred to have better solubility in DMSO compared to the methoxy variant, which is hygroscopic .
- Melting points vary with substituent electronegativity and crystal packing. The 4-methoxy derivative decomposes at 194–195°C, while the diphenyl analog melts at 215.5°C .
Toxicological Considerations: Substituents significantly influence toxicity. For instance, 1,2-dimethylhydrazine dihydrochloride is highly carcinogenic in hamsters , whereas hydrazine sulfate shows species-dependent toxicity. The chloro substituent in this compound may alter metabolic pathways, necessitating further toxicological studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
